molecular formula C10H13NO4 B599671 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid CAS No. 685862-22-0

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid

Cat. No. B599671
M. Wt: 211.217
InChI Key: WGBSTJVDAMNUSH-UHFFFAOYSA-N
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Description

The compound’s name suggests that it is an organic compound, specifically a carboxylic acid with a pyridinone ring attached to the butanoic acid backbone.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridinone ring, possibly through a condensation reaction, followed by the attachment of the butanoic acid group.



Molecular Structure Analysis

The molecular structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine the positions of the atoms and the configuration of the molecule.



Chemical Reactions Analysis

The reactivity of the compound would be studied, focusing on the carboxylic acid group and the pyridinone ring. The compound could potentially undergo reactions such as esterification or nucleophilic substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined.


Scientific Research Applications

1. Crystallographic Studies

  • Structural Analysis : The compound has been utilized in crystallographic studies to understand molecular and crystal structures. For example, the crystal structure of a related compound, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, was analyzed, providing insights into molecular configurations and intermolecular interactions (Liu et al., 2009).

2. Synthesis and Transformation Studies

  • Synthetic Chemistry : Research has focused on the synthesis of derivatives and the transformation of related compounds. For instance, studies on methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate, synthesized from l-tartaric acid, are relevant to the understanding of chemical reactions and transformations involving similar structures (Gimalova et al., 2013).

3. Analytical Chemistry Applications

  • Biomarker Analysis : The compound has been investigated in the context of biomarker analysis, particularly in the study of metabolic activation pathways in smokers. The related metabolites 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid have been quantified in human urine, shedding light on nicotine metabolism and potential carcinogenic pathways (Hecht et al., 1999).

4. Liquid Crystal Research

  • Material Science : Research in the field of material science, particularly in the study of liquid crystals, has utilized similar compounds. Studies on hydrogen-bonded mixtures involving pyridyl-based components, like the one mentioned, contribute to the understanding of phase behavior and molecular interactions in liquid crystals (Paterson et al., 2015).

Safety And Hazards

The safety and hazards of the compound would be assessed, including its toxicity and potential environmental impact.


Future Directions

Future research could involve studying the compound’s potential uses, such as its possible role as a pharmaceutical drug or a chemical precursor.


Please note that this is a hypothetical analysis and the actual details may vary depending on the specific characteristics of the compound. It’s always best to consult with a qualified chemist or researcher for accurate information.


properties

IUPAC Name

4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-7-5-8(12)6-9(13)11(7)4-2-3-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBSTJVDAMNUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715875
Record name 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid

CAS RN

685862-22-0
Record name 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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